REACTION_SMILES
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[CH3:21][S:22]([CH3:23])=[O:24].[F:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1.[H-:9].[N+:11]([O-:12])(=[O:13])[c:14]1[cH:15][cH:16][c:17]([CH:19]=[O:20])[o:18]1.[Na+:10]>>[F:1][c:2]1[cH:3][cH:4][c:5]([O:8][c:14]2[cH:15][cH:16][c:17]([CH:19]=[O:20])[o:18]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc([N+](=O)[O-])o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=Cc1ccc(Oc2ccc(F)cc2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |